N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide
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Overview
Description
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide is a complex organic compound with a molecular formula of C22H18N2OS This compound is known for its unique structural features, which include a cyano group, a sulfanyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide typically involves multiple steps. One common method starts with the reaction of 3-cyano-4-[(4-methylphenyl)sulfanyl]aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs due to its potential therapeutic effects.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide
- N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzamide
Uniqueness
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide is unique due to the presence of the 3-methylbenzenecarboxamide group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-15-6-9-20(10-7-15)26-21-11-8-19(13-18(21)14-23)24-22(25)17-5-3-4-16(2)12-17/h3-13H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUQCYLFKWTJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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